
L-168049
Descripción general
Descripción
L-168,049 es un antagonista potente, selectivo, activo por vía oral y no competitivo del receptor de glucagón humano. Ha mostrado una alta afinidad por los receptores de glucagón humanos, murinos y caninos, lo que lo convierte en un compuesto valioso en la investigación científica .
Métodos De Preparación
La síntesis de L-168,049 implica varios pasos, comenzando con la preparación de la estructura central de pirrol. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de pirrol: Esto implica la reacción de una fenilhidrazina sustituida con una cetona α,β-insaturada.
Bromación y cloración: El anillo de pirrol se broma y clora luego para introducir los sustituyentes necesarios.
Análisis De Reacciones Químicas
L-168,049 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en el anillo de pirrol.
Sustitución: Los átomos de bromo y cloro en los anillos de fenilo se pueden sustituir con otros grupos funcionales usando reactivos apropiados
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
L-168,049 is a non-peptidyl glucagon receptor antagonist that has a high affinity for the human glucagon receptor (hGR) . It is considered potent and selective .
Biological Activity
L-168,049 binds with high affinity to the human GR, with an IC50 value of 3.7 nM . It also binds with moderate affinity to murine and canine GRs, with IC50 values of 63 and 60 nM, respectively . However, it displays poor affinity for rat, guinea pig, and rabbit glucagon receptors, with IC50 values exceeding 1 μM .
In functional studies, L-168,049 inhibits glucagon-stimulated cAMP synthesis in CHO cells expressing hGR, with an IC50 value of 41 nM, and in murine liver membranes . It is orally active in vivo .
Applications in Scientific Research
L-168,049 has been used in various scientific studies to investigate the role of glucagon signaling in different physiological processes:
- Retinal Function: L-168,049 has been used to study the effects of glucagon on retinal rod bipolar cells (RBCs). Application of L-168,049 abolished the effect of glucagon, suggesting that glucagon modulates inhibitory activity in RBCs .
- Taste Responsiveness: L-168,049 has been used to examine the impact of glucagon signaling on sweet taste responsiveness. Disruption of glucagon signaling by L-168,049 reduced taste responsiveness to sucrose .
- Glucagon Secretion: L-168,049 has been used to study the glucagonostatic effects of glucagon-like peptide 1 (GLP-1) . It was found that the GLP-1 metabolite GLP-1(9-36) is a systemic inhibitor of glucagon secretion, and L-168,049 prevented the effects of GLP-1(9-36) .
- Rescue of Mutant Glucagon Receptor: L-168,049 has been shown to partially rescue a pathogenic mutant human glucagon receptor (P86S), leading to more glucagon-stimulated cAMP production .
Mecanismo De Acción
L-168,049 ejerce sus efectos uniéndose al receptor de glucagón e inhibiendo su actividad. Este antagonismo no competitivo aumenta la EC50 aparente para la estimulación de la adenilato ciclasa por el glucagón y disminuye la estimulación máxima del glucagón observada. El compuesto también aumenta la tasa de disociación del glucagón del receptor, confirmando su naturaleza no competitiva .
Comparación Con Compuestos Similares
L-168,049 es único por su alta selectividad y potencia como antagonista del receptor de glucagón. Los compuestos similares incluyen:
Antagonista del Receptor de Glucagón II: Otro antagonista potente con propiedades similares.
Semaglutida: Un agonista del receptor del péptido 1 similar al glucagón utilizado en el tratamiento de la diabetes.
Retatrutida: Un péptido triple agonista para el receptor de glucagón, el receptor del polipéptido proinsulinotrópico dependiente de la glucosa y el receptor del péptido 1 similar al glucagón .
L-168,049 destaca por su antagonismo no competitivo y su alta afinidad por el receptor de glucagón, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
L-168049 is a potent and selective non-competitive antagonist of the human glucagon receptor (hGR), recognized for its significant implications in glucose metabolism and potential therapeutic applications. This article explores the biological activity of this compound, including its binding affinity, functional studies, and relevant case studies.
- Chemical Name: 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine
- Purity: ≥99%
Binding Affinity
This compound exhibits high affinity for the human glucagon receptor, with an IC50 value of 3.7 nM. In comparison, its affinity for murine and canine glucagon receptors is moderate, with IC50 values of 63 nM and 60 nM, respectively. However, it shows poor affinity for rat, guinea pig, and rabbit glucagon receptors (IC50 > 1 μM) .
Functional Studies
In functional assays using CHO cells expressing hGR, this compound effectively inhibits glucagon-stimulated cAMP synthesis with an IC50 value of 41 nM. This indicates its capability to block glucagon signaling pathways critical in glucose homeostasis .
This compound acts as a non-competitive antagonist by binding to the glucagon receptor and inhibiting its activation by glucagon. This mechanism was demonstrated in various studies where the application of this compound reversed the effects of glucagon on inhibitory post-synaptic currents (IPSCs) in retinal rod bipolar cells, highlighting its role in modulating neurotransmitter release .
1. Rescue of Pathogenic Mutant Receptors
A study demonstrated that this compound could partially rescue the function of a pathogenic mutant human glucagon receptor (P86S). The compound facilitated normal plasma membrane localization and processing of this mutant receptor, enhancing glucagon-stimulated cAMP production .
2. Inhibition of Glucagon Secretion
In another investigation, this compound was used to assess the glucagonostatic effects of GLP-1(9-36). The presence of this compound abolished the inhibitory effect of GLP-1(9-36) on glucagon secretion in pancreatic islets, indicating its role in modulating glucagon release under varying physiological conditions .
Summary Table of Biological Activity
Parameter | Value |
---|---|
IC50 (hGR) | 3.7 nM |
IC50 (murine GR) | 63 nM |
IC50 (canine GR) | 60 nM |
IC50 (rat GR) | >1 μM |
Functional IC50 (cAMP inhibition) | 41 nM |
Propiedades
IUPAC Name |
4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOWXZOLYQFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415520 | |
Record name | Glucagon Receptor Antagonist II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191034-25-0 | |
Record name | L-168049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon Receptor Antagonist II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-168049 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?
A1: L-168,049 binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, L-168,049 inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]
Q2: How does the structure of L-168,049 relate to its activity as a glucagon receptor antagonist?
A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for L-168,049 binding. [1] Mutations at these positions significantly reduce the affinity of L-168,049 for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the L-168,049 binding pocket and that subtle structural changes in the receptor can impact antagonist binding.
Q3: Has L-168,049 shown efficacy in any in vitro or in vivo models?
A3: Research indicates that L-168,049 effectively blocks the effects of glucagon in various experimental settings. In cellular models, L-168,049 has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing L-168,049 have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]
Q4: Can L-168,049 be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?
A4: While promising, further research is needed to determine L-168,049’s therapeutic potential for Mahvash disease. Studies have shown that L-168,049 can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like L-168,049 could potentially be explored as a treatment strategy for this disease. [4]
Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like L-168,049?
A5: The development of L-168,049 represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, L-168,049 offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.